molecular formula C12H13NO2 B009912 2-Ethoxy-3-methylquinolin-4-ol CAS No. 105677-47-2

2-Ethoxy-3-methylquinolin-4-ol

Cat. No.: B009912
CAS No.: 105677-47-2
M. Wt: 203.24 g/mol
InChI Key: RKSVCZOSLDPISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3-methylquinolin-4-ol is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a unique chemical structure that makes it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylquinolin-4-ol is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in various biological processes. It has also been found to have an impact on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, the compound has been found to have potential neuroprotective effects, which can help protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethoxy-3-methylquinolin-4-ol is its unique chemical structure, which makes it an ideal candidate for various research studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-Ethoxy-3-methylquinolin-4-ol. One potential direction is the further exploration of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, the compound could be further studied for its potential use in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research studies. The compound has a unique chemical structure and has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe and in the treatment of cancer and neurodegenerative diseases. While the compound has some limitations, it has several advantages that make it an ideal candidate for various research studies.

Synthesis Methods

2-Ethoxy-3-methylquinolin-4-ol can be synthesized using various methods. One of the most common methods is the Pfitzinger reaction. In this method, 2-aminobenzophenone is reacted with ethyl oxalate in the presence of a strong base to yield the desired product. Another method involves the reaction of 2-chloro-3-methylquinoline with sodium ethoxide in ethanol to yield the desired compound. The synthesis method used depends on the availability of starting materials and the desired yield.

Scientific Research Applications

2-Ethoxy-3-methylquinolin-4-ol has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.

Properties

105677-47-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-3-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-12-8(2)11(14)9-6-4-5-7-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

RKSVCZOSLDPISL-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C

synonyms

4-Quinolinol,2-ethoxy-3-methyl-(9CI)

Origin of Product

United States

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